DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER typically involves the esterification of 10,13-nonadecadienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of 10,13-nonadecadienoic acid with methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroperoxides.
Reduction: It can be reduced to form saturated methyl esters.
Substitution: The double bonds in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogens such as bromine or chlorine can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated methyl esters.
Substitution: Halogenated derivatives.
Scientific Research Applications
DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of fatty acid methyl esters and their reactions.
Biology: It serves as a model compound for studying the metabolism of polyunsaturated fatty acids.
Medicine: Research into its potential anti-inflammatory and anti-cancer properties is ongoing.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism of action of DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER involves its interaction with cellular membranes and enzymes. The compound can be incorporated into cell membranes, altering their fluidity and function. It can also be metabolized by enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of bioactive metabolites that exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 9,12-octadecadienoate:
Methyl 11,14-eicosadienoate: Another polyunsaturated fatty acid methyl ester with a similar structure.
Uniqueness
DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER is unique due to its specific double bond positions (10Z,13Z), which confer distinct chemical and biological properties. This makes it a valuable compound for studying the effects of polyunsaturated fatty acids with different double bond configurations .
Properties
IUPAC Name |
methyl (10Z,13Z)-nonadeca-10,13-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7-,11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAXJAJXYOYNTA-NQLNTKRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29204-30-6 | |
Record name | Methyl 10,13-nonadecadienoate, (10Z,13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 10,13-NONADECADIENOATE, (10Z,13Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M4DA0W20B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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